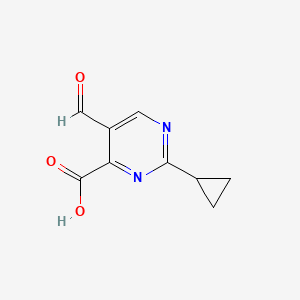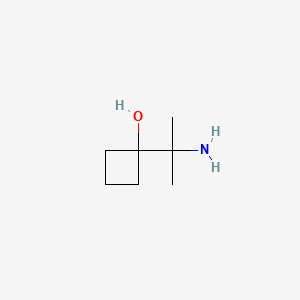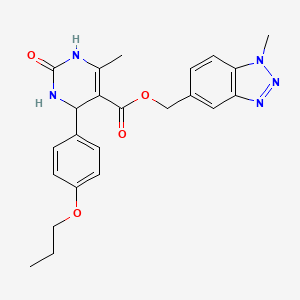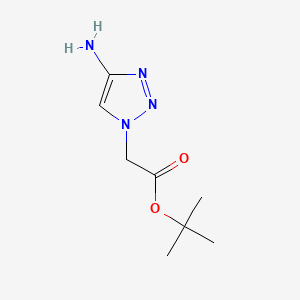
2-cyclopropyl-5-formylpyrimidine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclopropyl-5-formylpyrimidine-4-carboxylic acid is a heterocyclic compound that contains a pyrimidine ring substituted with a cyclopropyl group, a formyl group, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclopropyl-5-formylpyrimidine-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, starting from a suitable cyclopropyl-substituted pyrimidine derivative, formylation and subsequent carboxylation can be carried out to introduce the formyl and carboxylic acid groups, respectively.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of specific catalysts, solvents, and temperature control to facilitate the desired transformations efficiently.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropyl-5-formylpyrimidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: The pyrimidine ring can undergo substitution reactions with nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Conditions for substitution reactions may vary depending on the specific substituents involved, but common reagents include halogens, alkylating agents, and nucleophiles.
Major Products Formed
Oxidation: 2-Cyclopropyl-5-carboxypyrimidine-4-carboxylic acid.
Reduction: 2-Cyclopropyl-5-hydroxymethylpyrimidine-4-carboxylic acid.
Substitution: Various substituted pyrimidine derivatives depending on the reagents used.
Scientific Research Applications
2-Cyclopropyl-5-formylpyrimidine-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2-cyclopropyl-5-formylpyrimidine-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but common mechanisms include inhibition of enzyme activity, disruption of protein-protein interactions, and modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-Cyclopropyl-6-methylpyrimidine-4-carboxylic acid
- 5-Chloro-2-cyclopropyl-6-hydroxypyrimidine-4-carboxylic acid
Uniqueness
2-Cyclopropyl-5-formylpyrimidine-4-carboxylic acid is unique due to the presence of both a formyl group and a carboxylic acid group on the pyrimidine ring. This combination of functional groups provides distinct reactivity and potential for diverse chemical transformations compared to similar compounds.
Properties
IUPAC Name |
2-cyclopropyl-5-formylpyrimidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c12-4-6-3-10-8(5-1-2-5)11-7(6)9(13)14/h3-5H,1-2H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGLQDAHEDYANKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=C(C(=N2)C(=O)O)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[3'-(4-amino-5-chloro-2-oxo-1,2-dihydropyrimidin-1-yl)-[1,1'-biphenyl]-2-yl]prop-2-enamide](/img/structure/B6606042.png)
![2-[(5,5-dimethoxypentyl)oxy]-4-(4-methyl-1,3-thiazol-5-yl)benzamide](/img/structure/B6606048.png)
![3-[(2Z)-3-[5-methyl-2-(trifluoromethyl)phenyl]-4-oxo-1,3-thiazolidin-2-ylidene]-1-[(2R)-1-(4-{1-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazol-3-yl}phenyl)propan-2-yl]urea](/img/structure/B6606053.png)

![N-[2-fluoro-1-(4-fluorophenyl)ethyl]-4-(1H-1,2,3-triazol-5-yl)benzene-1-sulfonamide](/img/structure/B6606059.png)
![tert-butyl1-amino-10,10-difluoro-8-azabicyclo[4.3.1]decane-8-carboxylate](/img/structure/B6606066.png)
![ethyl 4-{[methyl({[(2S)-5-oxopyrrolidin-2-yl]methyl})carbamoyl]formamido}-[1,1'-biphenyl]-3-carboxylate](/img/structure/B6606068.png)
![methyl5H,6H,7H-pyrrolo[1,2-c]imidazole-1-carboxylate](/img/structure/B6606070.png)



![(2S)-2-(2-{1-[(4S,7S,10S,13S,16S)-13-[(2S)-butan-2-yl]-10-(2-carbamoylethyl)-7-(carbamoylmethyl)-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1-thia-5,8,11,14,17-pentaazacycloicosan-4-yl]-N-pentylformamido}acetamido)-N-(carbamoylmethyl)-4-methylpentanamide](/img/structure/B6606111.png)
![2-{[(tert-butoxy)carbonyl]amino}-4,4,5,5-tetrafluoropentanoic acid](/img/structure/B6606133.png)
![3-{[(tert-butoxy)carbonyl]amino}-1-(2-fluorophenyl)cyclobutane-1-carboxylic acid](/img/structure/B6606135.png)
